1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one
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Overview
Description
1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one is an organic compound with the molecular formula C10H12FNO It is a derivative of acetophenone, where the phenyl ring is substituted with a dimethylamino group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroacetophenone and dimethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the dimethylamine, followed by nucleophilic substitution on the 2-fluoroacetophenone.
Industrial Production: On an industrial scale, the reaction can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) to form the methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 1-[2-(Dimethylamino)-4-fluorophenyl]ethanoic acid.
Reduction: 1-[2-(Dimethylamino)-4-fluorophenyl]ethanol.
Substitution: 1-[2-(Dimethylamino)-4-methoxyphenyl]ethan-1-one.
Scientific Research Applications
1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Dimethylamino)-4-chlorophenyl]ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-[2-(Dimethylamino)-4-bromophenyl]ethan-1-one: Similar structure but with a bromine atom instead of fluorine.
1-[2-(Dimethylamino)-4-methoxyphenyl]ethan-1-one: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(dimethylamino)-4-fluorophenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSFNOWYGDIUBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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